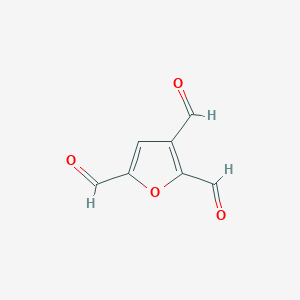![molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3](/img/structure/B12633336.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is an organic compound characterized by the presence of two cyclohexene rings connected by an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between cyclohexene and ethylamine at elevated temperatures . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Applications De Recherche Scientifique
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is unique due to its dual cyclohexene structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
918826-34-3 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2 |
Clé InChI |
DNKHPHMNLZIWAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCNC2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)
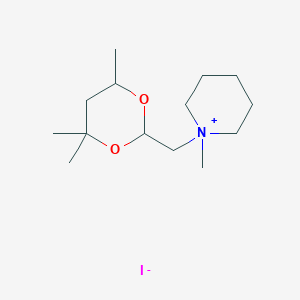

![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)
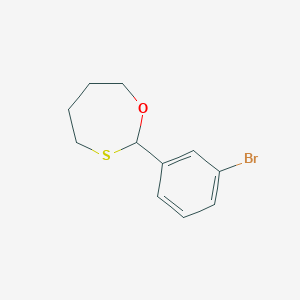
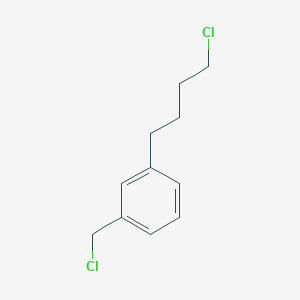
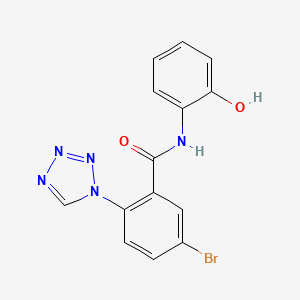
![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)

